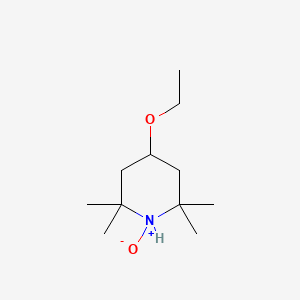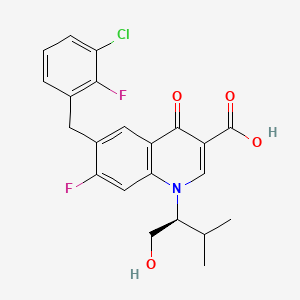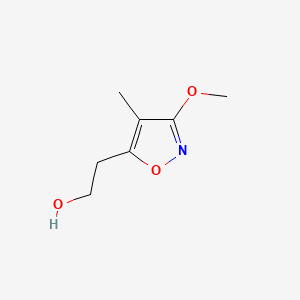
(2,2,3,3-Tetradeuteriocyclopropyl)methanol
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“(2,2,3,3-Tetradeuteriocyclopropyl)methanol” has a molecular weight of 76.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass is 76.082621858 g/mol and the monoisotopic mass is 76.082621858 g/mol . The topological polar surface area is 20.2 Ų . The compound has a complexity of 30.6 .
Applications De Recherche Scientifique
Synthesis of Cyclopropane-Containing Natural Products
Cyclopropylmethanol-d4 is a valuable compound in the synthesis of cyclopropane-containing natural products. Its unique structure allows for the creation of highly functionalized cyclopropanes, which are crucial in the development of new pharmaceuticals and agrochemicals. The compound’s ability to participate in novel synthetic methodologies enhances the construction of complex molecular architectures .
Cyclodextrin Derivative Production
In the field of environmental chemistry, Cyclopropylmethanol-d4 can be used to produce cyclodextrin derivatives. These derivatives have a wide range of applications, including drug delivery systems, food flavoring agents, and as chiral selectors in chromatography. The compound’s versatility stems from its ability to form inclusion complexes with various molecules through host-guest interactions .
Advanced Polypropylene Materials
Cyclopropylmethanol-d4 contributes to the advancement of polypropylene materials. It can be incorporated into various forms of polypropylene, such as fibers, membranes, and matrices, enhancing their properties for use in biomedical, automotive, aerospace, and filtration applications. The compound’s structural attributes facilitate research in material science, leading to innovative product developments .
Diastereoselective Synthesis in Medicinal Chemistry
The compound is instrumental in the diastereoselective synthesis of indolines and other complex molecules with medicinal properties. Its application in rhodium-catalyzed reactions allows for the creation of compounds with multiple stereocenters, which are significant in the development of drugs with specific biological activities .
Electrochemical/Photochemical Reactions
Cyclopropylmethanol-d4 serves as a sustainable C1 source in various electrochemical and photochemical reactions. Its role in methylation, methoxylation, hydroxymethylation, and cyclization reactions under light and electricity conditions is crucial for synthesizing high-value-added compounds. This application is particularly important in green chemistry, where the focus is on using environmentally friendly and biodegradable materials .
Synthesis of Chiral Enantioenriched Compounds
The compound is used in the preparation of chiral enantioenriched cyclopropyl azoles, amines, and ethers. These substances are obtained via diastereoselective, formal nucleophilic substitution, which is essential for creating densely substituted cyclopropyl derivatives with potential applications in asymmetric catalysis and medicinal chemistry .
Safety and Hazards
The safety data sheet for a similar compound, methanol, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
(2,2,3,3-tetradeuteriocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetradeuteriocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)


![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)